molecular formula C13H15BrO3 B8788468 Tert-butyl 3-(3-bromophenyl)-3-oxopropanoate

Tert-butyl 3-(3-bromophenyl)-3-oxopropanoate

Cat. No. B8788468
M. Wt: 299.16 g/mol
InChI Key: DJQJFCYVUFWMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07511033B2

Procedure details

Prepared from hexamethyldisilizane (16.5 mL, 79 mmol) and n-BuLi (48.4 mL, 77 mmol) in TBME (40 mL), then commercially available ethyl 3-bromobenzoate (7.55 g, 33 mmol) and tert-butyl acetate (4.86 mL, 36 mmol) in TBME (80 mL) according to the general procedure III. Obtained as a light yellow oil (9.934 g, 101%; 95% purity).
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
48.4 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.55 g
Type
reactant
Reaction Step Two
Quantity
4.86 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Si](N[Si](C)(C)C)(C)C.[Li]CCCC.[Br:15][C:16]1[CH:17]=[C:18]([CH:24]=[CH:25][CH:26]=1)[C:19]([O:21]CC)=O.[C:27]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])(=[O:29])[CH3:28]>CC(OC)(C)C>[C:31]([O:30][C:27](=[O:29])[CH2:28][C:19]([C:18]1[CH:24]=[CH:25][CH:26]=[C:16]([Br:15])[CH:17]=1)=[O:21])([CH3:34])([CH3:33])[CH3:32]

Inputs

Step One
Name
Quantity
16.5 mL
Type
reactant
Smiles
C[Si](C)(C)N[Si](C)(C)C
Name
Quantity
48.4 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
40 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Two
Name
Quantity
7.55 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OCC)C=CC1
Step Three
Name
Quantity
4.86 mL
Type
reactant
Smiles
C(C)(=O)OC(C)(C)C
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Obtained as a light yellow oil (9.934 g, 101%; 95% purity)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(CC(=O)C1=CC(=CC=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.